7-benzyl-8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
7-benzyl-8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyrimidine core . This method is catalyst-free and eco-friendly, making it suitable for large-scale synthesis.
Industrial Production Methods
For industrial production, the synthesis can be scaled up using continuous flow reactors that allow precise control over reaction conditions such as temperature, pressure, and reaction time. This ensures high yield and purity of the final product. Additionally, the use of microwave-assisted synthesis can be adapted for industrial applications to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
7-benzyl-8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
7-benzyl-8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-benzyl-8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[1,5-a]pyridines: Known for their biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
1,2,4-benzothiadiazine-1,1-dioxides: Exhibits antimicrobial, antiviral, and anticancer properties.
Uniqueness
What sets 7-benzyl-8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine apart is its unique combination of structural features, which confer a distinct set of chemical and biological properties
Properties
Molecular Formula |
C23H21N5 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
10-benzyl-11,12-dimethyl-4-(4-methylphenyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C23H21N5/c1-15-9-11-19(12-10-15)21-25-23-20-16(2)17(3)27(13-18-7-5-4-6-8-18)22(20)24-14-28(23)26-21/h4-12,14H,13H2,1-3H3 |
InChI Key |
ZCUJPWFNYLCZKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C(=C(N4CC5=CC=CC=C5)C)C |
Origin of Product |
United States |
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